molecular formula C89H123N21O21 B12373533 Renin substrate, angiotensinogen (1-14), rat

Renin substrate, angiotensinogen (1-14), rat

Cat. No.: B12373533
M. Wt: 1823.1 g/mol
InChI Key: FFCYBSGRCYFCNM-YXRWNMRVSA-N
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Description

Renin substrate, angiotensinogen (1-14), rat is a biologically active peptide derived from the amino acid residues 1-14 of rat angiotensinogen. This peptide is a synthetic substrate for renin, an enzyme that plays a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance in the body .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of renin substrate, angiotensinogen (1-14), rat involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:

    Resin Loading: The first amino acid is attached to a solid resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods: Industrial production of this peptide follows similar synthetic routes but on a larger scale. Automation and optimization of reaction conditions are employed to enhance yield and purity. High-performance liquid chromatography (HPLC) is commonly used for purification .

Chemical Reactions Analysis

Types of Reactions: Renin substrate, angiotensinogen (1-14), rat primarily undergoes enzymatic hydrolysis by renin. This reaction involves the cleavage of the peptide bond between specific amino acids, leading to the formation of smaller peptides.

Common Reagents and Conditions:

    Enzyme: Renin

    Conditions: Physiological pH and temperature

Major Products: The major product formed from the enzymatic hydrolysis of this compound is angiotensin I, a decapeptide that is further processed into active angiotensin peptides .

Scientific Research Applications

Renin substrate, angiotensinogen (1-14), rat has several scientific research applications:

Mechanism of Action

The mechanism of action of renin substrate, angiotensinogen (1-14), rat involves its interaction with renin. Renin cleaves the peptide bond between specific amino acids in the substrate, leading to the formation of angiotensin I. This peptide is then converted into angiotensin II, a potent vasoconstrictor that regulates blood pressure and fluid balance. The molecular targets and pathways involved include the renin-angiotensin system and its associated receptors .

Comparison with Similar Compounds

  • Angiotensinogen (1-14), human
  • Angiotensinogen (1-14), porcine
  • Angiotensinogen (1-14), bovine

Comparison: Renin substrate, angiotensinogen (1-14), rat is unique due to its specific amino acid sequence derived from rat angiotensinogen. This sequence determines its interaction with renin and its subsequent cleavage into angiotensin I. While similar compounds from other species share structural similarities, the slight variations in amino acid sequences can affect their enzymatic processing and biological activity .

Properties

Molecular Formula

C89H123N21O21

Molecular Weight

1823.1 g/mol

IUPAC Name

(3S)-3-amino-4-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C89H123N21O21/c1-9-50(8)74(109-83(125)67(38-54-23-29-59(114)30-24-54)105-85(127)73(49(6)7)108-76(118)61(17-13-31-95-89(91)92)98-75(117)60(90)41-72(115)116)86(128)106-69(40-56-43-94-46-97-56)87(129)110-32-14-18-71(110)84(126)104-66(35-51-15-11-10-12-16-51)80(122)103-68(39-55-42-93-45-96-55)82(124)100-62(33-47(2)3)77(119)99-63(34-48(4)5)78(120)101-64(36-52-19-25-57(112)26-20-52)79(121)102-65(37-53-21-27-58(113)28-22-53)81(123)107-70(44-111)88(130)131/h10-12,15-16,19-30,42-43,45-50,60-71,73-74,111-114H,9,13-14,17-18,31-41,44,90H2,1-8H3,(H,93,96)(H,94,97)(H,98,117)(H,99,119)(H,100,124)(H,101,120)(H,102,121)(H,103,122)(H,104,126)(H,105,127)(H,106,128)(H,107,123)(H,108,118)(H,109,125)(H,115,116)(H,130,131)(H4,91,92,95)/t50-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,73-,74-/m0/s1

InChI Key

FFCYBSGRCYFCNM-YXRWNMRVSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@@H](CC6=CC=C(C=C6)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC7=CC=C(C=C7)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)N

Origin of Product

United States

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